

# In Vivo Pharmacokinetics of (+)-Quinuclidinyl Benzilate: A Technical Guide for Preclinical Research

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Quinuclidinyl benzilate, (+)-*

Cat. No.: *B10795395*

[Get Quote](#)

## Abstract

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of (+)-Quinuclidinyl benzilate (QNB), a potent muscarinic antagonist. Designed for researchers, scientists, and drug development professionals, this document delves into the absorption, distribution, metabolism, and excretion (ADME) of QNB, with a focus on preclinical rodent models. By synthesizing data from authoritative sources, this guide offers field-proven insights into experimental design, methodological considerations, and data interpretation, ensuring scientific integrity and fostering a deeper understanding of the compound's behavior in a biological system.

## Introduction: The Significance of Understanding QNB Pharmacokinetics

(+)-Quinuclidinyl benzilate, designated as BZ by NATO, is a powerful anticholinergic agent that acts as a competitive inhibitor of muscarinic acetylcholine receptors.<sup>[1][2]</sup> Its ability to readily cross the blood-brain barrier and exert profound effects on the central nervous system has made it a subject of significant interest, both as a historical chemical warfare agent and as a pharmacological tool for modeling cognitive dysfunction, such as in studies of Alzheimer's disease.<sup>[1][3]</sup> A thorough understanding of its pharmacokinetic profile is paramount for several reasons:

- Predicting Pharmacodynamics: The onset, intensity, and duration of QNB's physiological and psychological effects are intrinsically linked to its concentration at the receptor sites, particularly in the brain.
- Informing Toxicology and Safety Assessments: Characterizing the ADME properties of QNB is crucial for understanding its potential for accumulation, the formation of active metabolites, and for establishing safety margins in preclinical studies.
- Guiding Medical Countermeasure Development: Effective development of antidotes and supportive therapies for QNB exposure relies on a clear picture of how the compound is processed and eliminated by the body.
- Ensuring Ethical and Efficient Animal Model Utilization: A well-defined pharmacokinetic profile allows for the refinement of animal study protocols, optimizing dosing regimens and sampling time points to yield the most informative data while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.[\[4\]](#)

This guide will deconstruct the *in vivo* journey of QNB, providing both the established knowledge and the practical methodologies required for its investigation.

## Absorption: Entry into the Systemic Circulation

The route of administration significantly influences the rate and extent of QNB absorption. While it can be absorbed through the gastrointestinal tract and skin (if dissolved in an appropriate solvent), inhalation of aerosolized QNB is a primary route of concern in the context of its use as a chemical agent.[\[5\]](#)

In a research setting, parenteral routes such as intravenous (IV), intramuscular (IM), and intraperitoneal (IP) are often employed to ensure complete bioavailability and precise dose control, bypassing the complexities of absorption from the gut or lungs. For instance, studies in rats have utilized IP and IM administration to investigate the subsequent distribution and elimination kinetics.[\[1\]](#)[\[6\]](#)

The choice of administration route in a preclinical study is a critical decision driven by the research objectives. IV administration provides immediate and 100% bioavailability, making it the gold standard for determining fundamental pharmacokinetic parameters like clearance and

volume of distribution. In contrast, IP or IM routes can provide a more gradual absorption profile, which may be relevant for modeling certain exposure scenarios.

## Distribution: Journey to Target and Non-Target Tissues

Following absorption, QNB is systemically distributed to most organs and tissues.<sup>[5]</sup> Its lipophilic nature facilitates passage across cellular membranes, including the critical blood-brain barrier, which is essential for its central nervous system effects.<sup>[7]</sup>

### Brain Penetration and Retention

A key feature of QNB's pharmacokinetic profile is its rapid and sustained presence in the brain. Studies in Wistar rats have shown that maximal brain concentrations are achieved shortly after plasma concentrations peak.<sup>[1][3]</sup> Notably, the elimination of QNB from the brain is significantly slower than from plasma, with a reported half-life of approximately 507 minutes in rats.<sup>[1]</sup> This prolonged retention in the brain is believed to be a major contributor to the long duration of its incapacitating effects.<sup>[1][3]</sup> The sustained brain concentration could be due to high-affinity binding to muscarinic receptors, which are abundant in brain regions like the cortex and hippocampus.<sup>[8]</sup>

### Distribution to Other Tissues

Tissue accumulation of QNB has also been observed in the heart, lungs, and muscle.<sup>[9]</sup> This widespread distribution underscores the systemic nature of its effects, which can include tachycardia and effects on smooth muscle.

## Methodological Approach: Tissue Biodistribution Studies

To quantify the distribution of QNB, radiolabeled compounds (e.g., with tritium,  $^3\text{H}$ ) are often used.<sup>[8]</sup> A typical tissue biodistribution study involves the following steps:

#### Experimental Protocol: Tissue Biodistribution of QNB in Rats

- Animal Model: Male Wistar rats are a commonly used model for QNB pharmacokinetic studies.<sup>[1][3]</sup> The choice of a specific strain is often based on historical data availability and

the need for consistency across studies.

- Dosing: A solution of radiolabeled QNB is administered, typically via an intravenous route to ensure precise delivery to the systemic circulation.
- Time Points: Animals are euthanized at various time points post-administration (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to capture the dynamics of distribution and elimination.
- Necropsy and Organ Collection: Immediately following euthanasia, a systematic necropsy is performed.<sup>[7][10]</sup> Organs of interest (e.g., brain, heart, lungs, liver, kidneys, muscle) are carefully dissected, rinsed with saline to remove excess blood, blotted dry, and weighed.<sup>[10]</sup>
- Sample Processing and Analysis: The radioactivity in each tissue sample is measured using a liquid scintillation counter. The results are typically expressed as a percentage of the injected dose per gram of tissue (%ID/g), which allows for comparison across different organs and time points.

This methodical approach provides a quantitative map of where the compound travels in the body and how long it remains in various tissues.

## Metabolism: Biotransformation of QNB

QNB undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.<sup>[11]</sup> In vitro studies using human liver microsomes have identified N-oxidation as a principal metabolic pathway.<sup>[11]</sup> In vivo studies in rats have revealed a more complex metabolic profile, with the identification of 26 new metabolites.<sup>[11]</sup> These biotransformation reactions, which also include hydroxylation, O-methylation, and O-glucuronosylation, generally serve to increase the water solubility of the compound, facilitating its excretion.<sup>[11]</sup>

An important finding is that the brain itself does not appear to be metabolically active in the biotransformation of QNB.<sup>[11]</sup> Furthermore, the generated metabolites do not seem to cross the blood-brain barrier.<sup>[11]</sup> This suggests that the centrally-mediated toxicodynamic effects are attributable to the parent QNB molecule itself.<sup>[11]</sup>

The two primary hydrolysis products of QNB are benzilic acid and 3-quinuclidinol.<sup>[1]</sup> These metabolites are considerably less toxic than the parent compound.<sup>[12]</sup>

Diagram: Proposed Metabolic Pathway of (+)-Quinuclidinyl Benzilate

[Click to download full resolution via product page](#)

Caption: Proposed metabolic pathways of (+)-Quinuclidinyl Benzilate (QNB).

## Excretion: Elimination from the Body

The primary route of excretion for QNB and its metabolites is through the urine.[\[1\]](#)[\[3\]](#) In rats, a small percentage (around 3%) of the administered dose is excreted as the unchanged parent compound in the urine.[\[13\]](#) The more water-soluble metabolites are more readily eliminated by the kidneys.

## Quantitative Pharmacokinetics in a Rodent Model

To provide a quantitative understanding of QNB's behavior, pharmacokinetic parameters are calculated from plasma concentration-time data. The following tables summarize key parameters obtained from a study in Wistar rats following intraperitoneal administration.[\[1\]](#)

Table 1: Pharmacokinetic Parameters of (+)-Quinuclidinyl Benzilate in Wistar Rats

| Parameter                | 2 mg/kg Dose<br>(Mean $\pm$ SEM) | 10 mg/kg Dose<br>(Mean $\pm$ SEM) | Unit  |
|--------------------------|----------------------------------|-----------------------------------|-------|
| Cmax (Plasma)            | 204.5 $\pm$ 55.4                 | 2185.5 $\pm$ 465.4                | ng/mL |
| Tmax (Plasma)            | 3                                | 3                                 | min   |
| t $\frac{1}{2}$ (Plasma) | 67.9 $\pm$ 3.4                   | 96.6 $\pm$ 27.9                   | min   |
| t $\frac{1}{2}$ (Brain)  | -                                | 506.9 $\pm$ 359.5                 | min   |

Data sourced from Kassa et al. (2021).[\[1\]](#)

Table 2: Plasma and Brain Concentrations of (+)-Quinuclidinyl Benzilate in Rats (2 mg/kg IP Dose)

| Time (min) | Plasma Concentration (ng/mL, Mean $\pm$ SEM) | Brain Concentration (ng/g, Mean $\pm$ SEM) |
|------------|----------------------------------------------|--------------------------------------------|
| 3          | 204.5 $\pm$ 55.4                             | 136.2 $\pm$ 31.8                           |
| 15         | 102.3 $\pm$ 15.7                             | 158.4 $\pm$ 19.6                           |
| 30         | 75.6 $\pm$ 10.9                              | 145.9 $\pm$ 14.2                           |
| 60         | 50.1 $\pm$ 6.8                               | 130.7 $\pm$ 11.5                           |
| 120        | 28.9 $\pm$ 3.9                               | 115.3 $\pm$ 9.8                            |
| 240        | 12.7 $\pm$ 1.8                               | 90.1 $\pm$ 7.7                             |
| 360        | 6.8 $\pm$ 1.0                                | 72.5 $\pm$ 6.2                             |

Data sourced from Kassa et al. (2021).[3]

These data quantitatively illustrate the rapid absorption and distribution of QNB, as well as the prolonged retention in the brain compared to the plasma.

## Experimental Workflow: A Self-Validating System

A robust in vivo pharmacokinetic study is a self-validating system, where each step is designed to ensure the integrity and reproducibility of the data. The following diagram and protocol outline a typical workflow.

Diagram: In Vivo Pharmacokinetic Study Workflow for QNB



[Click to download full resolution via product page](#)

Caption: A typical workflow for an in vivo pharmacokinetic study of QNB.

## Experimental Protocol: In Vivo Pharmacokinetic Study of QNB in Rats

- Ethical Approval and Animal Acclimation:
  - All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[\[14\]](#)
  - Male Wistar rats (e.g., 200-250 g) are acclimated to the laboratory environment for at least one week prior to the study to minimize stress-related physiological changes.
- Dose Preparation and Administration:
  - QNB is dissolved in a suitable vehicle (e.g., saline).
  - The dose is administered via the chosen route (e.g., intraperitoneally) at a precise volume based on the animal's body weight. Doses of 2 and 10 mg/kg have been used to characterize the toxicokinetics in rats.[\[1\]](#)[\[3\]](#) The selection of these doses is typically based on previous studies to establish a dose-response relationship, including a pharmacologically active dose and a higher dose approaching the maximum tolerated dose.[\[15\]](#)
- Blood Sample Collection:
  - Serial blood samples (e.g., 100-200  $\mu$ L) are collected at predetermined time points (e.g., 3, 15, 30, 60, 120, 240, 360 minutes) from the tail vein.[\[5\]](#)
  - Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.
  - Plasma is separated by centrifugation and stored at -80°C until analysis.
- Tissue Sample Collection (for distribution studies):
  - At the terminal time point, animals are euthanized.
  - A thorough necropsy is performed, and target organs are collected as described in section 3.3.[\[7\]](#)[\[10\]](#)

- Sample Analysis (LC-MS/MS):
  - Sample Preparation: QNB is extracted from plasma or tissue homogenates using solid-phase extraction (SPE) to remove interfering matrix components.[3][6]
  - LC-MS/MS Analysis: The extracted samples are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6] This technique provides the high sensitivity and specificity required to quantify the low concentrations of QNB in biological matrices.[6]
- Pharmacokinetic Data Analysis:
  - The plasma concentration-time data are used to calculate key pharmacokinetic parameters (Cmax, Tmax, t<sub>1/2</sub>, AUC, etc.) using non-compartmental analysis.[16][17]

## Conclusion: Synthesizing Knowledge for Future Research

The *in vivo* pharmacokinetic profile of (+)-Quinuclidinyl benzilate is characterized by rapid absorption and distribution, particularly to the brain, where it exhibits prolonged retention. It undergoes extensive hepatic metabolism, and the resulting metabolites, which are less toxic, are primarily excreted in the urine. The parent compound appears to be responsible for the central nervous system effects.

The methodologies outlined in this guide provide a framework for conducting robust and ethically sound preclinical studies. A thorough understanding of these pharmacokinetic principles and experimental considerations is essential for any researcher working with QNB, whether for toxicological assessment, the development of medical countermeasures, or as a tool in neuroscience research. Future work could focus on developing physiologically based pharmacokinetic (PBPK) models to better extrapolate these findings from animal models to humans, further enhancing our predictive capabilities.[18]

## References

- Kassa, J., Mzik, M., & Hroch, M. (2021). 3-Quinuclidinyl benzilate (agent BZ) toxicokinetics in rats. *Basic & Clinical Pharmacology & Toxicology*, 129(3), 226-234. [\[Link\]](#)

- ResearchGate. (n.d.). 3-Quinuclidinyl benzilate (agent BZ) toxicokinetics in rats | Request PDF.
- Brayton, C. F., Justice, M. J., & Montgomery, C. A. (2011). Diagnostic Necropsy and Selected Tissue and Sample Collection in Rats and Mice. *Journal of visualized experiments : JoVE*, (54), 3069. [\[Link\]](#)
- Karasova, J., Mzik, M., Uher, M., & Hroch, M. (2020). Simple validated method of LC-MS/MS determination of BZ agent in rat plasma samples. *Drug testing and analysis*, 12(2), 275–281. [\[Link\]](#)
- Karasova, J., et al. (n.d.). Diagnostic Necropsy and Selected Tissue and Sample Collection in Rats and Mice. ResearchGate.
- Mackie, C., Wuyts, K., Haseldonckx, M., Blokland, S., Gysemberg, P., Verhoeven, I., Timmerman, P., & Nijsen, M. (2005). New model for intravenous drug administration and blood sampling in the awake rat, designed to increase quality and throughput for in vivo pharmacokinetic analysis. *Journal of pharmacological and toxicological methods*, 52(2), 293–301. [\[Link\]](#)
- Ishizaki, J., Nakashima, E., Yokogawa, K., Nagano, T., Takayasu, T., & Ichimura, F. (1992). A physiologically based pharmacokinetic model for (-)-quinuclidinyl benzylate using nonlinear irreversible tissue binding parameters in rats.
- National Research Council (US) Committee on Toxicology. (1994). Guidelines for 3-Quinuclidinyl Benzilate. In *Guidelines for Chemical Warfare Agents in Military Field Drinking Water*.
- Enago Academy. (2017, September 7).
- Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes.
- iLab Solutions. (n.d.). Comparative Pathology Laboratory Rodent Necropsy and Tissue Processing Guidelines.
- YouTube. (2015, November 18). Calculation of Pharmacokinetic Parameters: Part1. [\[Link\]](#)
- Li, W., Wu, J., & Weng, N. (2014). A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3' n-1 Metabolite from Rat Plasma by uHPLC-MS/MS. *Journal of analytical methods in chemistry*, 2014, 570174. [\[Link\]](#)
- Agilent. (2017, June 1). Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. [\[Link\]](#)
- Conduit, G. (n.d.). Prediction of In Vivo Pharmacokinetic Parameters and Time– Exposure Curves in Rats Using Machine Learning from the Chemical Structure.
- Norman, A. B., Norgren, R. B., & Wyatt, L. M. (1991). In vivo dissociation kinetics of [<sup>3</sup>H]quinuclidinyl benzilate: relationship to muscarinic receptor concentration and in vitro kinetics. *Brain research*, 568(1-2), 147–153. [\[Link\]](#)

- Ye, M., et al. (2020). Prediction of In Vivo Pharmacokinetic Parameters and Time–Exposure Curves in Rats Using Machine Learning from the Chemical Structure. *Molecular Pharmaceutics*, 17(11), 4403-4416. [\[Link\]](#)
- Columbia University. (n.d.). LABORATORY ANIMAL BIOMETHODOLOGY WORKSHOP - MODULE 2 – Substance Administration and Blood.
- SlideShare. (2017, November 29). Expt.
- Wikipedia. (2023, December 18). Physiologically based pharmacokinetic modelling. [\[Link\]](#)
- Shin, J. W., Seol, I. C., & Son, C. G. (2010). Interpretation of Animal Dose and Human Equivalent Dose for Drug Development. *Journal of Korean Medicine*, 31(3), 1-7. [\[Link\]](#)
- Saadh, M. J. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. *Systematic Reviews in Pharmacy*, 11(11), 1141-1146. [\[Link\]](#)
- Fandom. (n.d.). 3-Quinuclidinyl benzilate. Military Wiki.
- Research and Reviews. (2023). Comparative Pharmacokinetics of Drugs in Different Animal Species. [\[Link\]](#)
- Uher, M., Mzik, M., Karasova, J., & Hroch, M. (2020). In vitro and in vivo metabolism of 3-quinuclidinyl benzilate by high-resolution mass spectrometry. *Journal of pharmaceutical and biomedical analysis*, 190, 113519. [\[Link\]](#)
- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Agent BZ (3-Quinuclidinyl Benzilate): Acute Exposure Guideline Levels. In *Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12*.
- Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. *Journal of basic and clinical pharmacy*, 7(2), 27–31. [\[Link\]](#)
- Shaik, A. S., & Bhyrapuneni, G. (2020). Dose Conversion Between Animals and Humans: A Practical Solution. *Indian Journal of Pharmaceutical Education and Research*, 54(4), 856-861. [\[Link\]](#)
- Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
- Pellegatti, M. (2000). In vitro metabolism of GV150013X by using liver microsomes and liver tissue slices from different species. *Xenobiotica; the fate of foreign compounds in biological systems*, 30(10), 991–1003. [\[Link\]](#)
- University of Kentucky Research. (n.d.). Guidelines for Blood Collection in Laboratory Animals.
- Stresser, D. M., & Blanchard, R. L. (2016). In Vitro Drug Metabolism Using Liver Microsomes. *Current protocols in pharmacology*, 74, 7.5.1–7.5.21. [\[Link\]](#)
- Li, M., Zhao, P., & Pan, Y. (2022). Recent Progress on Physiologically Based Pharmacokinetic (PBPK) Model: A Review Based on Bibliometrics. *International journal of environmental research and public health*, 19(19), 12595. [\[Link\]](#)

- El-Komy, A. A., & Goudah, A. (2003). Comparative disposition kinetics and plasma protein binding of gentamicin sulphate in three juvenile animal species. *Journal of veterinary pharmacology and therapeutics*, 26(4), 285–291. [\[Link\]](#)
- Lin, J. H. (1995). Species similarities and differences in pharmacokinetics. *Drug metabolism and disposition: the biological fate of chemicals*, 23(10), 1008–1021. [\[Link\]](#)
- ResearchGate. (n.d.). Test chemicals and their in vitro metabolism in rat liver microsomes.
- Peters, S. A. (2012). *Physiologically-based pharmacokinetic (PBPK) modeling and simulations: principles, methods, and applications in the pharmaceutical industry*. John Wiley & Sons. [\[Link\]](#)
- Toutain, P. L., & Bousquet-Mélou, A. (2004). Interspecies allometric meta-analysis of the comparative pharmacokinetics of 85 drugs across veterinary and laboratory animal species. *Journal of veterinary pharmacology and therapeutics*, 27(6), 427–439. [\[Link\]](#)
- Woolf, E., & Fu, I. (2012). High dose selection in general toxicity studies for drug development: A pharmaceutical industry perspective. *Regulatory toxicology and pharmacology : RTP*, 62(2), 316–323. [\[Link\]](#)
- Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. [\[Link\]](#)
- Rutgers University. (2016). Physiologically-based pharmacokinetic models: approaches for enabling personalized medicine. [\[Link\]](#)
- Lees, P., & Toutain, P. L. (2013). Species differences in pharmacokinetics and pharmacodynamics. *Handbook of experimental pharmacology*, (214), 119–162. [\[Link\]](#)
- Peters, S. A. (2011). *PHYSIOLOGICALLY-BASED PHARMACOKINETIC (PBPK) MODELING AND SIMULATIONS*.
- Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
- ResearchGate. (n.d.). In Vitro Drug Metabolism Using Liver Microsomes | Request PDF.
- Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 3-Quinuclidinyl benzilate (agent BZ) toxicokinetics in rats - PubMed  
[pubmed.ncbi.nlm.nih.gov]

- 2. einsteinmed.edu [einsteinmed.edu]
- 3. researchgate.net [researchgate.net]
- 4. jkom.org [jkom.org]
- 5. New model for intravenous drug administration and blood sampling in the awake rat, designed to increase quality and throughput for in vivo pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple validated method of LC-MS/MS determination of BZ agent in rat plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo dissociation kinetics of [3H]quinuclidinyl benzilate: relationship to muscarinic receptor concentration and in vitro kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diagnostic Necropsy and Selected Tissue and Sample Collection in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo metabolism of 3-quinuclidinyl benzilate by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. niehs.nih.gov [niehs.nih.gov]
- 13. Agent BZ (3-Quinuclidinyl Benzilate): Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. youtube.com [youtube.com]
- 17. Expt. 13 Calculation of pharmacokinetic parameters from a given data | PDF [slideshare.net]
- 18. Physiologically based pharmacokinetic modelling - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [In Vivo Pharmacokinetics of (+)-Quinuclidinyl Benzilate: A Technical Guide for Preclinical Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10795395#pharmacokinetics-of-quinuclidinyl-benzilate-in-vivo>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)